molecular formula C13H7ClN2O3 B3072415 5-Chloro-6-(3-cyanophenoxy)nicotinic acid CAS No. 1016739-05-1

5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Cat. No. B3072415
CAS RN: 1016739-05-1
M. Wt: 274.66 g/mol
InChI Key: YMWNZTGWQLPKKU-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a chemical compound with the linear formula C13H7O3N2Cl1 . It is used in proteomics research .


Molecular Structure Analysis

The molecular formula of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is C13H7ClN2O3 . The molecular weight of the compound is 274.66 .


Physical And Chemical Properties Analysis

5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a solid compound . Its SMILES string is ClC1=CC (C (O)=O)=CN=C1OC2=CC=CC (C#N)=C2 .

Scientific Research Applications

Herbicidal Activity and Synthesis One key application of derivatives related to 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is in the development of novel herbicides. Research by Yu et al. (2021) focused on synthesizing N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid to discover new natural-product-based herbicides. These compounds, including a structure similar to the specified chemical, have shown significant herbicidal activity against specific weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata). The study provides insights into the structure-activity relationships necessary for developing effective herbicides against monocotyledonous weeds (Chen Yu et al., 2021).

Pharmacological Effects of Nicotinic Acid Derivatives Another aspect of scientific research involving nicotinic acid derivatives, closely related to the chemical , examines their pharmacological effects. For instance, nicotinic acid has been studied for its lipid-lowering properties, which are mediated through a specific G protein-coupled receptor, affecting lipolysis in adipose tissue. This mechanism is crucial for treating hypertriglyceridemia and elevating high-density lipoprotein levels (A. Lorenzen et al., 2001).

Extraction and Recovery Techniques The recovery of nicotinic acid for industrial applications has been studied extensively. Kumar et al. (2008) investigated the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants. This process is aimed at enhancing the production efficiency of nicotinic acid, which is widely used in the food, pharmaceutical, and biochemical industries (Sushil Kumar et al., 2008).

Mechanism of Action

The mechanism of action of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is not clearly mentioned in the available resources .

Safety and Hazards

The compound is classified as Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long-lasting effects) . The precautionary statements include P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332 + P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

5-chloro-6-(3-cyanophenoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3/c14-11-5-9(13(17)18)7-16-12(11)19-10-3-1-2-8(4-10)6-15/h1-5,7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNZTGWQLPKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(=O)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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